molecular formula C16H16N2O3S B5649295 (3aS*,10aS*)-2-(1,3-thiazol-2-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid

(3aS*,10aS*)-2-(1,3-thiazol-2-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid

Cat. No. B5649295
M. Wt: 316.4 g/mol
InChI Key: JWXYTHXPRGWBAK-BLLLJJGKSA-N
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Description

Synthesis Analysis

Although direct synthesis information specific to this compound was not found, related research involves the synthesis of complex heterocyclic compounds incorporating thiazole and benzoxepine moieties. For instance, pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives have been synthesized, showing the versatility of carboxylic acid derivatives in constructing heterocyclic compounds with potential antibacterial activity (Asahina et al., 2008). Such syntheses often involve multi-step reactions, including cyclization, substitution, and condensation steps, tailored to introduce specific functional groups and achieve complex ring systems.

Molecular Structure Analysis

The molecular structure of this compound, featuring both benzoxepine and thiazole rings, suggests a rigid framework that could influence its binding to biological targets. Compounds with similar structures, such as 1,4-benzoxazepines and 1,4-benzothiazepines, have been synthesized, indicating the structural feasibility of integrating these moieties into a single molecule (Katritzky et al., 2001). The presence of a thiazole ring often contributes to biological activity, while the benzoxepine portion could affect the molecule's conformation and, consequently, its interaction with enzymes or receptors.

Chemical Reactions and Properties

The chemical reactivity of this compound is likely influenced by the thiazole and carboxylic acid groups. Thiazoles are known for participating in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the electron-rich nature of the sulfur and nitrogen atoms. The carboxylic acid moiety offers further functionalization possibilities through condensation reactions or transformations into esters, amides, and other derivatives, potentially modifying the compound's physical and chemical properties for specific applications.

Physical Properties Analysis

While specific data on this compound is not readily available, related compounds exhibit interesting physical properties such as solubility, melting points, and crystal structures. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases the diversity in physical properties based on slight structural modifications, affecting solubility and potentially the compound's pharmacokinetic profile (Mohamed, 2021).

properties

IUPAC Name

(3aS,10aS)-2-(1,3-thiazol-2-yl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-14(20)16-7-11-3-1-2-4-13(11)21-9-12(16)8-18(10-16)15-17-5-6-22-15/h1-6,12H,7-10H2,(H,19,20)/t12-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXYTHXPRGWBAK-BLLLJJGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC3=CC=CC=C3CC2(CN1C4=NC=CS4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2COC3=CC=CC=C3C[C@]2(CN1C4=NC=CS4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS*,10aS*)-2-(1,3-thiazol-2-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid

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